Tellurium tetrachloride

Descripción

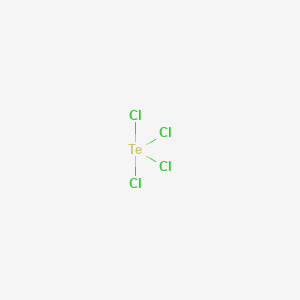

Structure

2D Structure

Propiedades

InChI |

InChI=1S/Cl4Te/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLJJEFSPJCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Te](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeCl4, Cl4Te | |

| Record name | tellurium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064904 | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Highly hygroscopic; [Merck Index] White or yellow crystalline solid with an acrid odor; [MSDSonline] | |

| Record name | Tellurium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10026-07-0 | |

| Record name | Tellurium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNY2R5498H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Pathways of Tellurium Tetrachloride

Electrophilic Addition Reactions to Unsaturated Hydrocarbons

Tellurium tetrachloride readily undergoes electrophilic addition to carbon-carbon double and triple bonds, providing a direct route to functionalized organotellurium(IV) derivatives. The regioselectivity and stereochemistry of these additions are highly dependent on the substrate and reaction conditions.

The reaction of this compound with alkenes proceeds via electrophilic addition to yield (2-chloroalkyl)tellurium trichloride (B1173362) derivatives. wikipedia.orgwikipedia.org This addition is highly regioselective. For terminal alkenes, such as 1-hexene (B165129) and 1-heptene (B165124), the reaction affords trichloro-(2-chloroalkyl)-λ⁴-tellanes in quantitative yields. researchgate.net The reaction mechanism involves the addition of the TeCl₃ group to the terminal carbon and the chloride to the second carbon of the original double bond.

Favorable conditions for the selective synthesis of these monoadducts involve reacting this compound with 1-alkenes in an equimolar ratio at room temperature, with carbon tetrachloride being an effective solvent. researchgate.net It is also possible to form bis-adducts, dichlorobis-(2-chloroalkyl)-λ⁴-tellanes, by reacting TeCl₄ with two equivalents of the alkene at reflux. researchgate.net

In the presence of alcohols, alkoxytelluration occurs. For instance, methoxytelluration can be achieved by reacting TeCl₄ with 1-alkenes in a mixture of CH₂Cl₂ and methanol (B129727) at room temperature. researchgate.netresearchgate.net Ethoxytelluration has also been demonstrated in a CH₂Cl₂/ethanol (B145695) medium at reflux. researchgate.netresearchgate.net These trichloro-(2-alkoxyalkyl)-λ⁴-tellanes can also be formed through the nucleophilic substitution of the chlorine atom in trichloro-(2-chloroalkyl)-λ⁴-tellanes with alcohols under mild conditions. researchgate.netresearchgate.net

Table 1: Regioselective Addition of TeCl₄ to 1-Alkenes

| Alkene | Reagent Ratio (Alkene:TeCl₄) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1-Hexene | 1:1 | CCl₄ | Room Temp | Trichloro-(2-chlorohexyl)-λ⁴-tellane | Quantitative researchgate.net |

| 1-Heptene | 1:1 | CCl₄ | Room Temp | Trichloro-(2-chloroheptyl)-λ⁴-tellane | Quantitative researchgate.net |

| 1-Hexene | 2:1 | CCl₄ | Reflux | Dichlorobis-(2-chlorohexyl)-λ⁴-tellane | Quantitative researchgate.net |

| 1-Heptene | 2:1 | CCl₄ | Reflux | Dichlorobis-(2-chloroheptyl)-λ⁴-tellane | Quantitative researchgate.net |

| 1-Hexene | 1:1 | CH₂Cl₂/MeOH | Room Temp | Trichloro-(2-methoxyhexyl)-λ⁴-tellane | Quantitative researchgate.net |

The addition of this compound to alkynes is stereospecific, but the outcome is dictated by the structure of the alkyne, leading to either syn- or anti-addition products. researchgate.net

Syn-Addition: With many substituted acetylenes, such as phenylacetylene (B144264) and diphenylacetylene, the reaction proceeds via a highly stereospecific syn-addition, affording products with a Z-configuration. researchgate.netnih.gov This pathway is believed to involve a four-membered transition state. nih.gov

Anti-Addition: In contrast, the reaction of TeCl₄ with unsubstituted acetylene (B1199291) proceeds stereospecifically via anti-addition, yielding products with an E-configuration. nih.gov This represents a notable divergence from the behavior of substituted alkynes and is the first documented instance of anti-addition of TeCl₄ to an acetylenic hydrocarbon. nih.gov The mechanism for anti-addition is proposed to involve a three-membered tellirenium ion intermediate. nih.gov Similarly, reactions with disubstituted acetylenes like 3-hexyne (B1328910) and 4-octyne (B155765) also follow an anti-addition pathway, producing E-isomers. researchgate.net

This dual reactivity allows for the controlled synthesis of different stereoisomers of 2-chlorovinyltellurium compounds, which are valuable synthons in organic chemistry. nih.gov

Table 2: Stereospecific Addition of TeCl₄ to Alkynes

| Alkyne | Addition Type | Proposed Mechanism | Product Stereochemistry | Example Product |

|---|---|---|---|---|

| Phenylacetylene | syn | 4-membered transition state nih.gov | Z researchgate.netnih.gov | (Z)-2-chloro-2-phenylethenyltellurium trichloride |

| Diphenylacetylene | syn | 4-membered transition state nih.gov | Z nih.gov | (Z)-1,2-diphenyl-2-chloroethenyltellurium trichloride |

| Acetylene | anti | 3-membered intermediate nih.gov | E nih.govresearchgate.net | E-2-chlorovinyltellurium trichloride nih.gov |

| 4-Octyne | anti | 3-membered intermediate | E researchgate.net | Trichloro[(E)-1-propyl-2-chloropent-1-enyl]tellane researchgate.net |

The outcome of the addition of this compound to unsaturated hydrocarbons can be selectively controlled by manipulating reaction conditions such as solvent, pressure, and temperature.

In the reaction with acetylene, both mono- and bis-adducts can be selectively prepared. The mono-adduct, E-2-chlorovinyltellurium trichloride, is formed in up to 72% yield when the reaction is conducted in carbon tetrachloride (CCl₄) under an acetylene pressure of 1–3 atm. nih.gov To favor the formation of the bis-adduct, E,E-bis(2-chlorovinyl)tellurium dichloride, the reaction is carried out in chloroform (B151607) (CHCl₃) at a higher acetylene pressure of 12–15 atm and a temperature of 30–40 °C, achieving yields as high as 94%. nih.gov

For additions to alkenes, the choice of solvent is also critical. Carbon tetrachloride has been identified as the optimal solvent for the clean and selective synthesis of trichloro-(2-chloroalkyl)-λ⁴-tellane monoadducts at room temperature. researchgate.net While the reaction also proceeds in dichloromethane (B109758) or chloroform, the purity of the monoadduct is highest when using CCl₄. researchgate.net When the goal is alkoxytelluration, a mixed solvent system containing an alcohol is required. Methoxytelluration proceeds smoothly at room temperature in a dichloromethane-methanol mixture, whereas ethoxytelluration is typically carried out in dichloromethane-ethanol at reflux. researchgate.netresearchgate.net

Table 3: Effect of Reaction Conditions on Adduct Formation

| Substrate | Solvent | Pressure | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Acetylene | CCl₄ | 2–3 atm | 10–20 °C | E-2-chlorovinyltellurium trichloride (Mono-adduct) | 72% nih.gov |

| Acetylene | CHCl₃ | 12–15 atm | 20–40 °C | E,E-bis(2-chlorovinyl)tellurium dichloride (Bis-adduct) | 94% nih.gov |

| 1-Hexene | CCl₄ | Atmospheric | Room Temp | Trichloro-(2-chlorohexyl)-λ⁴-tellane (Mono-adduct) | Quantitative researchgate.net |

| 1-Hexene | CH₂Cl₂/EtOH | Atmospheric | Reflux | Trichloro-(2-ethoxyhexyl)-λ⁴-tellane | Not specified researchgate.net |

Cyclization Reactions Initiated by this compound

This compound can initiate cyclization reactions, providing pathways to various tellurium-containing heterocyclic systems. These reactions leverage the electrophilicity of TeCl₄ to react with dienes or suitably substituted aromatic compounds.

This compound reacts with conjugated dienes in a cyclization process. A key example is the reaction with butadiene in refluxing acetonitrile, which forms 2,5-dihydrotellurophene (B14442925) 1,1-dichloride in 62% yield. uzhnu.edu.ua This reaction demonstrates the ability of TeCl₄ to act as a double-electrophile across the 1,4-positions of the diene system, leading directly to a five-membered heterocyclic ring. The yield of this cyclization can reportedly be improved to 95% when the reaction is carried out in toluene (B28343), although reproducibility in this solvent has been noted as an issue. uzhnu.edu.ua

This compound is a key precursor for the synthesis of a variety of tellurium-containing heterocycles. wikipedia.org

Tellurophenes: The synthesis of tetraphenyltellurophene was achieved via the reaction of 1,4-dilithiotetraphenylbutadiene with this compound. wikipedia.org The reaction of TeCl₄ with butadiene to form 2,5-dihydrotellurophene 1,1-dichloride is another route to a tellurophene (B1218086) derivative. uzhnu.edu.ua

Benzotellurazoles and Related Systems: Benzotellurazole derivatives can be accessed through reactions involving TeCl₄. For example, 2-acetamido-5-methylphenyl tellurium trichloride, a precursor for benzotellurazoles, is produced by refluxing an aryl mercury chloride with an equimolar amount of this compound in acetic acid. researchgate.net Furthermore, benzochalcogenadiazoles, which are related structures, have been synthesized from the reaction of 1,2-phenylenediamines with TeCl₄ in pyridine (B92270). uzhnu.edu.ua In polymer chemistry, a benzotellurodiazole polymer was synthesized by the re-oxidation of a diamino-containing polymer using this compound, demonstrating a post-polymerization modification to incorporate tellurium. rsc.org

Table 4: Synthesis of Tellurium-Containing Heterocycles using TeCl₄

| Starting Material(s) | Reagent | Heterocyclic Product |

|---|---|---|

| 1,4-Dilithiotetraphenylbutadiene | TeCl₄ | Tetraphenyltellurophene wikipedia.org |

| Butadiene | TeCl₄ | 2,5-Dihydrotellurophene 1,1-dichloride uzhnu.edu.ua |

| 2-Acetamido-5-methylphenyl mercury chloride | TeCl₄ | 2-Acetamido-5-methylphenyl tellurium trichloride (precursor) researchgate.net |

| 1,2-Phenylenediamines | TeCl₄ | Benzochalcogenadiazoles uzhnu.edu.ua |

| Diamino-polymer | TeCl₄ | Benzotellurodiazole polymer rsc.org |

Coordination and Complexation Chemistry

This compound (TeCl₄) serves as a versatile precursor in the formation of various Tellurium(IV) coordination complexes with a wide array of organic ligands. The coordination chemistry of tellurium is a growing field of interest, with applications in catalysis, materials science, and nanotechnology. rsc.org The ability of tellurium to act as a Lewis acid allows it to form stable complexes with ligands containing donor atoms such as nitrogen, oxygen, sulfur, and phosphorus. researchgate.net

The synthesis of these complexes often involves the direct reaction of TeCl₄ with the desired organic ligand in an appropriate solvent. The resulting complexes exhibit a range of coordination geometries, with octahedral complexes being quite common. bris.ac.uk The nature of the organic ligand, including its steric and electronic properties, plays a crucial role in determining the structure and stability of the final complex.

Recent research has highlighted the synthesis and characterization of Tellurium(IV) complexes with various types of organic ligands, including telluroethers, pincer-based frameworks, and tellurolates. rsc.org For instance, the reaction of TeCl₄ with multidentate ligands can lead to the formation of chelate complexes, which often exhibit enhanced stability compared to their monodentate counterparts. The coordination of these ligands to the tellurium center can significantly modify its reactivity and electronic properties.

A summary of representative Tellurium(IV) complexes formed from TeCl₄ with organic ligands is presented in the table below.

| Ligand Type | Example Ligand | Resulting Complex | Coordination Geometry | Reference |

| Telluroether | R₂Te | [TeCl₄(R₂Te)₂] | Octahedral | researchgate.net |

| Pincer Ligand | N,C,N-pincer ligand | [TeCl₃(NCN-ligand)] | Distorted square pyramidal | rsc.org |

| Schiff Base | Salicylidene Schiff base | [TeCl₂(Schiff base)] | Square planar | researchgate.net |

| Ditelluroether | RTeCH₂TeR | [TeCl₄(RTeCH₂TeR)] | Chelate complex | ias.ac.in |

The characterization of these complexes is typically achieved through a combination of spectroscopic techniques, including multinuclear NMR (notably ¹²⁵Te NMR), infrared spectroscopy, and single-crystal X-ray diffraction. researchgate.net These methods provide valuable insights into the bonding and structural features of the Tellurium(IV) complexes.

The synthesis of macrocyclic ligands incorporating tellurium donor atoms represents a significant area of supramolecular chemistry. iipseries.orgbohrium.com These "telluroazamacrocycles" are of particular interest due to their potential to coordinate with a variety of metal ions, facilitated by the presence of both soft (Te) and hard (N) donor atoms within the same macrocyclic framework. iipseries.org The design of these macrocycles allows for the binding of different metal atoms within the same cavity, which can lead to novel catalytic and material properties. bohrium.com

The synthesis of tellurium-containing macrocycles can be challenging due to the toxic nature of tellurium and the high polarizability of the Te-C bond. iipseries.org However, several synthetic strategies have been developed to overcome these challenges. These methods often involve the reaction of a dihaloalkane with a tellurium-containing precursor in the presence of a suitable base.

One notable example is the synthesis of ditelluradiazamacrocycles. These macrocycles can be prepared through the condensation of a diamine with a tellurium-containing dialdehyde, followed by reduction of the resulting Schiff base. The characterization of these macrocyclic ligands and their metal complexes is carried out using various techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

The coordination chemistry of these tellurium-containing macrocycles with various metal ions has been explored, revealing their potential as ligands for the construction of novel supramolecular assemblies. iipseries.org

While this article focuses on this compound (Tellurium(IV)), understanding the broader reactivity of tellurium compounds, including those in the +2 oxidation state, provides valuable context. Equilibrium studies of Tellurium(II) dithiolates, Te(SR)₂, offer insights into ligand exchange reactions and the relative stability of these compounds. acs.orgnih.gov

The reaction between Te(OⁱPr)₄ and thiols (HSR) provides an effective route to Tellurium(II) dithiolates, involving the reduction of Te(IV) to Te(II). nih.gov Studies have shown that ligand exchange occurs between different Tellurium(II) dithiolates in solution. For instance, mixing equimolar amounts of Te(SⁱPr)₂ and Te(SᵗBu)₂ in CDCl₃ leads to a rapid equilibrium, forming the mixed ligand species ᵗBuSTeSⁱPr. acs.org The equilibrium constant for this reaction is close to 1, indicating a statistical distribution of the alkyl groups. acs.org

In contrast, the equilibration between a Tellurium(II) dithiolate and a thiol, such as the reaction between Te(SⁱPr)₂ and HSᵗBu, is significantly slower, taking approximately 12 days to reach equilibrium. acs.org

These equilibrium studies, often monitored by ¹²⁵Te NMR spectroscopy, demonstrate the lability of the Te-S bond and provide a basis for understanding the mechanistic pathways of reactions involving organotellurium compounds. acs.orgnih.gov

Reactions with Aromatic Compounds and Functionalized Substrates

This compound is a key reagent for the arylation of tellurium, reacting with electron-rich arenes to form aryltellurium compounds. wikipedia.orgwikipedia.org This reaction typically proceeds via electrophilic substitution, where TeCl₄ or a related electrophilic species attacks the aromatic ring. The outcome of the reaction can be controlled by the reaction conditions and the stoichiometry of the reactants. wikipedia.org

For example, the reaction of TeCl₄ with an arene (ArH) can yield an aryltellurium trichloride (ArTeCl₃). wikipedia.org

ArH + TeCl₄ → ArTeCl₃ + HCl

With more electron-rich arenes, such as anisole (B1667542), diaryltellurium dichlorides can be formed. wikipedia.org These compounds can be subsequently reduced to diaryl tellurides.

The arylation of electron-rich heterocycles can also be achieved, although this often requires catalytic methods. nih.gov While not directly involving TeCl₄ as the arylating agent, these reactions highlight the broader context of C-Te bond formation. More relevant to TeCl₄ is its use in the synthesis of tellurium-containing heterocycles, such as tellurophenes. wikipedia.org

| Arene | Product | Reaction Conditions | Reference |

| Benzene (B151609) | Phenyltellurium trichloride | Direct reaction | wikipedia.org |

| Anisole | Bis(p-methoxyphenyl)tellurium dichloride | Direct reaction | wikipedia.org |

| Thiophene | Tellurophene precursor | Heat | wikipedia.org |

The aryltellurium compounds synthesized from these reactions are valuable intermediates in organic synthesis and precursors to more complex organotellurium structures.

The adducts formed from the reaction of this compound with various substrates can undergo subsequent nucleophilic substitution reactions. These reactions are important for the functionalization of organotellurium compounds. The TeCl₃ group in aryltellurium trichlorides (ArTeCl₃), for example, is susceptible to nucleophilic attack. wikipedia.org

Organotellurium(IV) chlorides can react with a variety of nucleophiles, leading to the replacement of one or more chloride ions. wikipedia.org For instance, the reaction of an aryltellurium trichloride with a source of chloride ions can lead to the formation of the corresponding tetrachloroaryltellurate(IV) anion, [ArTeCl₄]⁻. wikipedia.org

The trichloro-(2-chloroalkyl)-λ⁴-tellanes, formed from the addition of TeCl₄ to alkenes, can also undergo nucleophilic substitution. The chlorine atom on the alkyl chain can be displaced by nucleophiles such as alcohols under mild conditions, leading to the formation of trichloro-(2-alkoxyalkyl)-λ⁴-tellanes. researchgate.net

These nucleophilic substitution reactions demonstrate the utility of this compound adducts as versatile intermediates for the synthesis of a wide range of functionalized organotellurium compounds.

Role of this compound in Reactions with Alcohols

This compound (TeCl₄) serves as a versatile reagent in reactions involving alcohols, primarily participating in alkoxytelluration and nucleophilic substitution reactions. The reactivity of TeCl₄ allows for the formation of various organotellurium compounds.

In a process known as alkoxytelluration, TeCl₄ reacts with alkenes in the presence of an alcohol. For instance, methoxytelluration is achieved by reacting this compound with 1-alkenes in a dichloromethane/methanol solvent system at room temperature. researchgate.net Similarly, ethoxytelluration can be carried out in a dichloromethane/ethanol mixture, typically requiring heat to proceed to completion. researchgate.net These reactions are highly regioselective and result in the formation of trichloro-(2-alkoxyalkyl)-λ⁴-tellanes in quantitative yields. researchgate.net

The general mechanism involves the electrophilic addition of the tellurium species to the alkene, followed by the nucleophilic attack of the alcohol to form the final alkoxy-substituted organotellurium compound.

This compound also engages in reactions with acetylenic alcohols, where the presence of the hydroxyl group has been noted to influence the stereochemistry of the addition reaction. nih.gov

Furthermore, trichloro-(2-alkoxyalkyl)-λ⁴-tellanes can be synthesized through the nucleophilic substitution of a chlorine atom in trichloro-(2-chloroalkyl)-λ⁴-tellanes with an alcohol. researchgate.net This substitution occurs under remarkably mild conditions, highlighting the lability of the chlorine atom attached to the alkyl chain in these adducts. researchgate.net For example, when methanol is added to trichloro(2-chlorooctyl)tellane, the chlorine is readily replaced by a methoxy (B1213986) group at room temperature. researchgate.net

Decomposition and Stability Pathways

This compound is highly reactive towards water and is sensitive to moisture. samaterials.com Its decomposition in the presence of water, or hydrolysis, proceeds through a stepwise pathway, yielding different products depending on the conditions.

TeCl₄ + 2H₂O → TeO₂ + 4HCl

Detailed spectroscopic studies have provided further insight into the hydrolysis mechanism in solution. NMR studies of TeCl₄ in a mixture of DMSO-d₆ and deuterated water (D₂O) revealed the formation of the trichlorooxytellurate anion, [TeOCl₃]⁻, as a key hydrolysis product. acs.orgnih.gov This species was identified by its characteristic ¹²⁵Te NMR signal. acs.org High-resolution mass spectrometry analyses have also detected the presence of [TeOCl₃]⁻ and a chlorotellurinic acid species, [HTeClO₂]⁻, in solutions treated with water. nih.gov

Table 1: Hydrolysis Products of this compound

| Condition | Intermediate Product(s) | Final Product(s) |

| Moist Air | Tellurium oxychloride (TeOCl₂) | Tellurous acid (H₂TeO₃) |

| Excess Water | Tellurium oxychloride (TeOCl₂) | Tellurium dioxide (TeO₂), Hydrochloric acid (HCl) |

| DMSO/Water Solution | Trichlorooxytellurate ([TeOCl₃]⁻) | [TeOCl₃]⁻, Chlorotellurinic acid ([HTeClO₂]⁻) |

The thermal stability of adducts formed from the reaction of this compound with olefins has been investigated. Pyrolysis of these organotellurium compounds leads to the cleavage of the carbon-tellurium bond and the formation of various organic products.

For example, the thermal decomposition of the adduct formed between this compound and cyclohexene (B86901), 2-chlorocyclohexyltellurium trichloride, results in the formation of chlorocyclohexane. The formation of this product necessitates an intermolecular hydrogen transfer.

Similarly, the adducts formed from the addition of TeCl₄ to propylene, namely chloro-n-propyltellurium trichloride and bis(chloro-n-propyl)-tellurium dichloride, yield different products upon pyrolysis. The thermal decomposition of chloro-n-propyltellurium trichloride affords allyl chloride and 1,2-dichloropropane.

Table 2: Pyrolysis Products of TeCl₄-Olefin Adducts

| TeCl₄ Adduct | Olefin Precursor | Pyrolysis Products |

| 2-chlorocyclohexyltellurium trichloride | Cyclohexene | Chlorocyclohexane |

| bis(2-chlorocyclohexyl) tellurium dichloride | Cyclohexene | Chlorocyclohexane |

| Chloro-n-propyltellurium trichloride | Propylene | Allyl chloride, 1,2-dichloropropane |

The stability of this compound is highly dependent on the solvent system.

Aqueous Systems: As detailed in the hydrolysis section (4.5.1), this compound is unstable in aqueous solutions. thieme-connect.de It readily reacts with water, leading to its decomposition and the formation of various hydrolysis byproducts, including tellurium oxychloride, tellurous acid, and the trichlorooxytellurate anion. wikipedia.orgacs.org This high reactivity with water necessitates that it be handled under anhydrous conditions to prevent premature degradation. thieme-connect.de

Organic Solvent Systems: In contrast to its instability in water, this compound exhibits sufficient stability in various dry organic solvents to be employed as a reagent in organic synthesis. It is commonly used in solvents such as chloroform, carbon tetrachloride, and benzene for addition reactions with unsaturated compounds like acetylenes. researchgate.netnih.gov Reactions involving TeCl₄ are also successfully carried out in refluxing acetonitrile, demonstrating its stability at elevated temperatures in this solvent. Its utility in alkoxytelluration reactions is shown in solvent mixtures like dichloromethane/methanol. researchgate.net This stability in aprotic, non-aqueous organic solvents makes it a valuable electrophilic reagent for the synthesis of organotellurium compounds. thieme-connect.de

Catalytic Applications of Tellurium Tetrachloride and Its Derivatives

Tellurium Tetrachloride as a Lewis Acid Catalyst

The tellurium atom in this compound possesses vacant d-orbitals, allowing it to function as a Lewis acid by accepting electron pairs. This Lewis acidity is central to its catalytic activity in several important organic reactions.

This compound has been identified as an effective Lewis acid catalyst for Friedel-Crafts type aromatic alkylation reactions. acs.orgresearchgate.net This reaction typically involves the generation of a carbocation electrophile from an alkyl halide or an alcohol, which then attacks an aromatic ring to form a new carbon-carbon bond. researchgate.netnih.gov In this context, TeCl₄ facilitates the formation of the electrophile.

Research has shown that treating alcohols such as benzyl (B1604629) alcohol, 1-phenylethanol, and t-butyl alcohol with this compound in aromatic solvents like benzene (B151609) leads to the formation of alkylated aromatic products in high yields. acs.org This process is a convenient alternative to traditional Friedel-Crafts alkylation that uses alkyl halides. For instance, the reaction of t-butyl alcohol with benzene in the presence of TeCl₄ yields t-butylbenzene efficiently. acs.org While TeCl₄ is effective for alkylations with reactive alkyl sources, its utility in Friedel-Crafts acylation has been found to be more limited, with low yields reported for the synthesis of benzophenone (B1666685) from benzoyl chloride and benzene. researchgate.net However, it has been successfully used to prepare p-methylacetophenone from toluene (B28343) and acetyl chloride. researchgate.net

Table 1: Alkylation of Benzene with Various Alcohols Catalyzed by TeCl₄

| Alcohol | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Diphenylmethane | 91 |

| 1-Phenylethanol | 1,1-Diphenylethane | 96 |

| t-Butyl alcohol | t-Butylbenzene | 90 |

The Lewis acidity of tellurium(IV) compounds extends their catalytic utility to other types of carbon-carbon bond forming reactions. This compound itself has been observed to induce the polymerization of olefins such as cyclohexene (B86901) and styrene. researchgate.net This reaction proceeds through a cationic polymerization mechanism, initiated by the Lewis acidic TeCl₄, demonstrating its ability to activate C=C double bonds.

Furthermore, cationic tellurium(IV) derivatives, specifically telluronium salts, have been developed as highly efficient chalcogen-bonding catalysts for C-C bond formation. consensus.app These catalysts have shown strong activity in Michael reactions and Povarov [4+2] cycloaddition reactions. The catalytic activity stems from the ability of the positively charged tellurium center to act as a strong Lewis acid, activating the substrate towards nucleophilic attack. consensus.app

Role in Redox Catalysis Mechanisms

Beyond its function as a Lewis acid, tellurium's ability to exist in multiple stable oxidation states, primarily Te(II) and Te(IV), makes its compounds effective catalysts in redox reactions. The Te(II)/Te(IV) redox couple is central to the catalytic activity of many organotellurium compounds, particularly in reactions mimicking the function of antioxidant enzymes.

The Te(II)/Te(IV) redox cycle is the cornerstone of the glutathione (B108866) peroxidase (GPx)-like activity of diorganotellurides. researchgate.netnih.govrsc.org In these catalytic cycles, the Te(II) species (a diorganotelluride) is first oxidized by an oxidant, typically a hydroperoxide like H₂O₂, to a Te(IV) species (a dihydroxytellurane). This Te(IV) intermediate then reacts with a thiol substrate (e.g., thiophenol), leading to the oxidation of the thiol to a disulfide and the regeneration of the Te(II) catalyst. researchgate.netnih.gov

Mechanistic studies using stopped-flow spectroscopy have elucidated the individual steps of this cycle, including the initial oxidation of the telluride (k_ox), the subsequent ligand exchange with the thiol (k_PhSH), and the final reductive elimination step (k₁ and k₂). researchgate.netnih.govrsc.org These studies have shown that the rates of these steps are highly dependent on the structure of the organotellurium compound. For example, electron-rich dialkyl tellurides are oxidized more rapidly than diaryl tellurides. researchgate.netnih.gov This Te(II)/Te(IV) redox cycle has also been utilized in other transformations, such as the catalytic activation of Si-H bonds in organosilanes. acs.org

Table 2: Kinetic Data for the Te(II)/Te(IV) Redox Cycle in Thiol Oxidation

| Catalyst Type | Oxidation Rate (k_ox) | Ligand Exchange Rate (k_PhSH) | Reductive Elimination Rate (k₁) |

|---|---|---|---|

| Dialkyl Telluride | More Rapid | Comparable to Diaryl | Slower than Diaryl |

| Diaryl Telluride | Slower | Comparable to Dialkyl | Faster than Dialkyl |

| Chelating Diaryl Telluride | Comparable to Diaryl | Diminished by ~10³ | Diminished by ~50x |

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms of tellurium-based enzyme mimics. acs.orgnih.gov These in silico studies provide detailed insights into the catalytic cycles of organotellurium compounds that mimic the function of glutathione peroxidase. nih.gov

Theoretical analyses have been used to clarify the entire catalytic pathway, including the oxidation of the Te(II) center by hydrogen peroxide and the subsequent reduction steps involving thiols. acs.orgresearchgate.net For instance, computational modeling of the kinetics of a tellurium-based GPx mimic determined that the initial oxidation of the tellurium compound was the rate-determining step, with a calculated activation free energy (ΔG≠) of 23.55 kcal mol⁻¹. nih.gov These studies also explore the effect of different substituents on the tellurium catalyst, elucidating how functional groups influence catalytic activity. acs.org The results from these computational models provide a fundamental understanding that aids in the rational design of new and more efficient small-molecule catalysts for activating hydrogen peroxide. acs.orgnih.gov

Tellurium Tetrachloride As a Precursor in Advanced Materials Science

Synthesis of Tellurium Nanostructures

The controllable synthesis of tellurium (Te) nanostructures is a significant area of research, with TeCl₄ often employed as the tellurium source. nih.gov These nanostructures, including nanoparticles and nanorods, exhibit unique properties due to their high surface-area-to-volume ratio, making them suitable for applications in electronics, optoelectronics, and catalysis. nanorh.comrsc.org

Tellurium tetrachloride is a versatile starting material for producing tellurium nanoparticles and nanorods with controlled morphologies. nanorh.com For instance, a biogenic approach utilizing the shell of the marine gastropod Chicoreus virgineus with a 0.01 M solution of this compound has been used to synthesize both spherical and rod-like tellurium nanoparticles. tci-thaijo.org The resulting nanoparticles had an average particle size of 21.31 nm. tci-thaijo.org

Microwave-assisted synthesis in ionic liquids has also been developed for the rapid and controlled fabrication of Te nanorods and nanowires, demonstrating the adaptability of TeCl₄ in various synthetic environments. nih.gov The morphology and size of the resulting nanostructures can be influenced by the synthesis method and the reducing agents used. researchgate.net

| Synthesis Method | Precursor | Resulting Nanostructure | Average Size |

| Biogenic (with Chicoreus virgineus) | This compound | Spherical and Rod-like Nanoparticles | 21.31 nm |

| Microwave-assisted | This compound | Nanorods and Nanowires | Varies with conditions |

The synthesis of tellurium nanostructures from this compound typically involves a reduction step where Te(IV) is reduced to elemental tellurium (Te⁰). A variety of reducing agents can be employed in this process. Research has demonstrated the use of hydrazine, potassium borohydride, and thioglycolic acid to reduce TeCl₄, leading to the formation of tellurium nanostructures. researchgate.net

In one method, thioglycolic acid is oxidized to its corresponding disulfide, which in turn reduces TeCl₄ to elemental tellurium. researchgate.net Another approach involves the reaction of TeCl₄ with alkenes to form Cl-C-C-TeCl₃ derivatives; the tellurium can then be subsequently removed with sodium sulfide. wikipedia.org The choice of reducing agent and reaction conditions plays a crucial role in determining the morphology and properties of the final nanoproducts. researchgate.netresearchgate.net

Deposition of Tellurium Thin Films

This compound is a key precursor for depositing thin films of elemental tellurium, which are integral to various electronic and thermoelectric devices. nih.govacs.org Techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD) utilize TeCl₄ to achieve precise control over film thickness and quality. google.com

A novel approach for depositing elemental tellurium thin films at ambient temperature is through solution atomic layer deposition (sALD). acs.orgnih.gov This technique transfers the principles of gas-phase ALD to a liquid processing environment, allowing for deposition on heat-sensitive substrates. acs.org

In a specific sALD process, this compound (TeCl₄) and bis(triethylsilyl)-telluride ((TES)₂Te) are used as precursors, with toluene (B28343) as the solvent. acs.orgnih.govresearchgate.net The deposition is performed in a stainless steel reaction chamber where the substrate is sequentially exposed to the two precursor solutions. acs.orgnih.gov The mechanism relies on the self-limiting surface chemistry of the precursors. This process has been shown to produce high-purity, crystalline tellurium films with a needle-like morphology. acs.orgacs.orgnih.gov X-ray photoemission spectroscopy analysis of the films reveals minimal surface oxidation and only a small chlorine signal, indicating a near-complete reaction and efficient purging of byproducts. acs.orgnih.gov

| sALD Process Parameter | Description |

| Precursor A | 1 mM solution of this compound (TeCl₄) in Toluene acs.orgnih.gov |

| Precursor B | Solution of bis(triethylsilyl)-telluride ((TES)₂Te) in Toluene acs.orgnih.gov |

| Solvent | Toluene acs.orgnih.gov |

| Temperature | Ambient Temperature acs.orgresearchgate.net |

| Resulting Film | High-purity, crystalline Te with needle-like crystallites acs.orgacs.org |

This compound is a foundational compound for designing precursors for the chemical vapor deposition (CVD) of tellurium-containing materials, including metal chalcogenides. wikipedia.orgcymitquimica.com For CVD applications, precursors must be volatile and thermally stable enough to be transported to the substrate without premature decomposition. umich.edu

While TeCl₄ itself can be used, much research focuses on synthesizing single-source precursors where the metal and chalcogen are present in the same molecule. run.edu.ng This approach offers better control over the stoichiometry of the deposited film. For example, organotellurium compounds derived from TeCl₄ are explored as precursors. wikipedia.orgcore.ac.uk TeCl₄ reacts with alkenes and electron-rich arenes to form organotellurium derivatives. wikipedia.orgchemicalbook.com The design of these precursors involves tailoring the organic ligands to control volatility and decomposition temperature, which is crucial for depositing high-quality chalcogenide thin films for applications like phase-change memory. run.edu.nggoogle.com Tellurium-assisted CVD has also been shown to enable low-temperature epitaxial growth of materials like ReS₂. researchgate.net

Development of Metal Chalcogenide Semiconductors

Metal chalcogenides, which include sulfides, selenides, and tellurides, are a class of semiconductors with significant applications in solar cells, sensors, and photocatalysts. nih.govveeco.com this compound is an important reagent in the synthesis of these materials, often serving as the source of tellurium. cymitquimica.comresearchgate.net

The reaction of tellurium, this compound, and metal halides like ZrCl₄ or HfCl₄ under chemical vapor transport conditions can yield crystalline structures containing polymeric chalcogen cations, such as (Te₆²⁺)n. researchgate.net Furthermore, TeCl₄ is described as a "gateway compound" for creating high-valent organotellurium compounds. wikipedia.org These organotellurium compounds can then be used as precursors to react with metal sources to form metal telluride thin films and nanomaterials. wikipedia.orgcore.ac.uk The development of solvent-free synthesis methods, for example using molten thiourea (B124793) as a reaction medium, provides an alternative route to producing metal chalcogenide semiconductors from precursors that can be derived from TeCl₄. nih.gov The goal is to create molecular precursors that lead to the formation of binary, ternary, and even quaternary metal chalcogenide thin films for advanced electronic devices. rsc.org

Single-Source Molecular Precursor Approaches for Nanocrystal and Thin Film Synthesis

While the ideal single-source precursor contains all the necessary elements for the final material in one molecule, research into such precursors containing this compound is an evolving area. More commonly, TeCl₄ is utilized in multi-precursor systems where its controlled decomposition or reaction provides the tellurium component.

A notable application of this compound in thin film synthesis is through solution atomic layer deposition (sALD). This technique allows for the deposition of high-purity, crystalline tellurium films at ambient temperatures. In a typical sALD process, TeCl₄ is used as one of the precursors, alongside another reactant such as bis(triethylsilyl)-telluride ((TES)₂Te), with toluene serving as the solvent. The sequential exposure of a substrate to these precursors in a self-limiting manner enables precise control over film thickness and morphology. Studies have shown that this method can produce needle-like tellurium crystallites. The process parameters, including pulse and purge times, are systematically varied to optimize the growth and characteristics of the film.

| Parameter | Description | Reference |

| Deposition Method | Solution Atomic Layer Deposition (sALD) | |

| Tellurium Precursor | This compound (TeCl₄) | |

| Co-reactant | Bis(triethylsilyl)-telluride ((TES)₂Te) | |

| Solvent | Toluene | |

| Temperature | Ambient | |

| Resulting Material | Crystalline tellurium thin films with needle-like morphology |

Synthesis of Ternary Metal Chalcogenides

Ternary metal chalcogenides are a class of compounds with diverse and technologically important properties, finding applications in electronics and optoelectronics. The synthesis of these materials often requires precise stoichiometric control of the constituent elements. This compound can be a key ingredient in these synthetic routes, providing a reactive source of tellurium.

One method for the synthesis of ternary chalcogenides is the melt and annealing technique. For example, the compound Cu₃NbTe₄, which crystallizes in a sulvanite-type structure, has been synthesized using stoichiometric amounts of the elemental constituents (copper, niobium, and tellurium) in an evacuated quartz ampoule. While this specific example does not use TeCl₄ directly, the use of tellurium halides as precursors in solid-state reactions is a common strategy to facilitate reactivity and lower reaction temperatures compared to using elemental tellurium. The synthesis of complex chalcogenides often involves exploring various precursor chemistries to achieve phase-pure materials with desired crystal structures. The reactivity of TeCl₄ makes it a candidate for such explorations, particularly in solvothermal or lower-temperature solid-state reactions where elemental tellurium might be less reactive.

| Compound | Synthesis Method | Precursors (Example) | Crystal Structure | Key Feature | Reference |

| Cu₃NbTe₄ | Melt and Annealing | Cu, Nb, Te (elemental) | Sulvanite-type | Three-dimensional arrangement of CuTe₄ and NbTe₄ tetrahedra. | scispace.com |

| General Ternary Chalcogenides | Various (Solid-state, Solvothermal) | Metal salts, TeCl₄ (potential) | Varies | Tunable electronic and optical properties for device applications. | scispace.com |

Fabrication and Structural Characterization of Tellurium-Containing Glasses

This compound is a crucial component in the fabrication of chalcohalide glasses, which are inorganic glasses containing both chalcogen and halogen elements. These glasses are of interest for applications in infrared optics and photonics due to their broad transmission windows.

Experimental and Theoretical Investigations into Chalcohalide Glass Structures

The structure of binary tellurium-chlorine (Te-Cl) chalcohalide glasses has been a subject of detailed experimental and theoretical investigation. These glasses are typically prepared by melting this compound with elemental tellurium in sealed silica (B1680970) tubes under vacuum and then quenching the melt. osti.gov

Experimental studies employing high-energy X-ray and neutron diffraction have been particularly insightful. osti.govosti.govresearchgate.net The complementary nature of these techniques, with X-rays being more sensitive to the heavier tellurium atoms and neutrons providing better contrast for chlorine, allows for a comprehensive structural analysis. osti.gov These diffraction studies have revealed that the structure of these glasses is more complex than simple fragments of crystalline phases like Te₃Cl₂. osti.govosti.gov

Molecular dynamics (MD) simulations have been used to complement experimental data and provide a deeper understanding of the atomic-scale structure. osti.govosti.gov These simulations suggest a highly reticulated network of tellurium atoms, with a significant number of chlorine atoms acting in a bridging mode, which contrasts with simpler models of tellurium chains terminated by chlorine. osti.govosti.gov This indicates a competition between ionic and covalent bonding within the glass network. osti.govresearchgate.net

| Technique | Information Gained | Key Findings | Reference |

| High-Energy X-ray Diffraction | Provides information on the overall atomic arrangement, with higher sensitivity to tellurium-tellurium correlations. | Reveals complex structure beyond simple crystalline fragments. | osti.govresearchgate.net |

| Neutron Diffraction | Offers complementary structural information, with higher sensitivity to chlorine-related correlations. | Highlights the significant role of chlorine in the glass network. | osti.gov |

| Molecular Dynamics (MD) Simulations | Provides atomic-scale models of the glass structure and dynamics. | Suggests a reticulated tellurium network with bridging chlorine atoms, indicating a mix of ionic and covalent bonding. osti.govosti.gov | |

| Solid-State NMR Spectroscopy | Probes the local environment of specific nuclei (e.g., ¹²⁵Te). | Confirms the presence of tellurium atoms highly coordinated with chlorine. osti.gov |

Analysis of Intermediate-Range Order and Network Properties in Glasses

A key aspect of understanding glass structure is characterizing the intermediate-range order (IRO), which describes atomic correlations beyond the nearest-neighbor distances. In Te-Cl chalcohalide glasses, analysis of the structure factors, S(Q), obtained from diffraction experiments, has revealed the presence of three distinct length scales in the IRO. osti.gov

These length scales are manifested as pre-peaks in the structure factor data at different Q values (where Q is the scattering vector). The positions and intensities of these pre-peaks provide information about the characteristic periodicities in the glass network. For instance, a pre-peak at a low Q value corresponds to a larger real-space correlation length. The evolution of these pre-peaks with changing chlorine content offers insights into how the network structure is modified. For example, one pre-peak that is more intense in neutron scattering data suggests a strong contribution from chlorine-chlorine correlations at that particular length scale. osti.gov Another pre-peak, more prominent in X-ray data, is associated with tellurium-tellurium correlations. osti.gov

| Feature | Description | Significance | Reference |

| Intermediate-Range Order | Atomic correlations extending beyond the nearest neighbors, typically observed as pre-peaks in diffraction data. | Provides insight into the medium-range structural organization of the glass. | osti.gov |

| Three Length Scales | The presence of three distinct pre-peaks in the structure factor S(Q) of Te-Cl glasses, indicating multiple characteristic periodicities. | Suggests a complex hierarchical structure within the glass network. | osti.gov |

| Network Connectivity | The degree to which the atomic constituents are interconnected through chemical bonds. | Influences the mechanical and thermal properties of the glass. | |

| Reticulated Te Network | A complex, interconnected network of tellurium atoms, as opposed to simple linear chains. | Contributes to the stability and structural integrity of the glass. osti.govosti.gov | |

| Bridging Chlorine Atoms | Chlorine atoms that are bonded to two different tellurium atoms, thus linking parts of the network. | Enhances the network connectivity and influences the overall glass structure. osti.govosti.gov |

Environmental and Green Chemistry Considerations in Tellurium Tetrachloride Research

Development of More Sustainable Synthetic Routes for Tellurium Tetrachloride and its Derivatives

The traditional synthesis of this compound involves the direct chlorination of elemental tellurium with chlorine gas, a method that requires heat to initiate the reaction. wikipedia.orgalchetron.com While effective, this process involves handling highly toxic and corrosive chlorine gas. In the pursuit of greener alternatives, several more sustainable methods have been developed, focusing on safer reagents, milder conditions, and reduced energy consumption.

One of the most notable improvements involves replacing chlorine gas with sulfuryl chloride (SO₂Cl₂). wikipedia.orgresearchgate.net This method is considered more environmentally friendly as it utilizes a liquid reagent that is easier to handle than gaseous chlorine. A significant advantage of this route is that the excess sulfuryl chloride can be distilled off after the reaction and reused in subsequent preparations, adhering to the green chemistry principle of waste reduction. researchgate.net Another alternative involves the room-temperature reaction of tellurium with sulfur monochloride (S₂Cl₂), an exothermic process that rapidly yields the product. wikipedia.org

A novel, solvent-free approach is the reaction between elemental tellurium and iodine trichloride (B1173362) (ICl₃) in a sealed and evacuated glass ampoule. chem-soc.siresearchgate.net This chemical vapor transport reaction is conducted at 250°C and produces high-purity crystalline TeCl₄ with a nearly quantitative yield. chem-soc.si While the temperature is elevated, the absence of solvents makes it an attractive route from a waste-reduction standpoint.

Furthermore, microwave-assisted synthesis has emerged as a key green chemistry technique for preparing TeCl₄ and its organotellurium derivatives. researchgate.net This method offers significant advantages, including drastically reduced reaction times, milder reaction conditions, and often the elimination of organic solvents, all of which contribute to a more sustainable chemical process. researchgate.net

| Synthetic Method | Reagents | Key Conditions | Green Chemistry Advantages | Reference |

|---|---|---|---|---|

| Traditional Chlorination | Te, Cl₂ | Initiated with heat | Baseline method; high yield | wikipedia.orgalchetron.com |

| Sulfuryl Chloride | Te, SO₂Cl₂ | Reflux | Safer liquid reagent; excess can be recycled | researchgate.net |

| Sulfur Monochloride | Te, S₂Cl₂ | Room temperature | Milder conditions; rapid, exothermic reaction | wikipedia.org |

| Chemical Vapor Transport | Te, ICl₃ | 250°C in sealed ampoule | Solvent-free; nearly quantitative yield | chem-soc.siresearchgate.net |

| Microwave-Assisted | TeCl₄ precursors | Microwave irradiation | Rapid reaction times; mild conditions; often solvent-free | researchgate.net |

Strategies for Minimization of Byproducts in Tellurium-Mediated Reactions

This compound is a versatile reagent in organic synthesis, particularly for the creation of organotellurium compounds through reactions with alkenes, alkynes, and aromatic compounds. wikipedia.orguzhnu.edu.ua A significant challenge from a green chemistry perspective is that these often involve stoichiometric use of the tellurium reagent, leading to tellurium-containing byproducts that must be managed. Key strategies to mitigate this issue focus on enhancing reaction selectivity and developing catalytic systems.

Reaction Selectivity and Stereocontrol: A powerful method for minimizing byproducts is to precisely control the reaction conditions to favor the formation of a single, desired product. The reaction of this compound with acetylene (B1199291) serves as an excellent example of this principle. nih.gov By carefully selecting the solvent and adjusting the pressure of the acetylene gas, researchers can steer the reaction to produce either E-2-chlorovinyltellurium trichloride or E,E-bis(2-chlorovinyl)tellurium dichloride with high selectivity and yields of up to 94%. nih.gov This high degree of control prevents the formation of a mixture of products, simplifying purification and reducing waste. The reaction proceeds stereospecifically, which is a common feature in TeCl₄ additions to alkynes and is crucial for creating well-defined products. nih.gov

| Target Product | Solvent | Acetylene Pressure | Yield | Reference |

|---|---|---|---|---|

| E-2-chlorovinyltellurium trichloride | CCl₄ | 1–3 atm | up to 72% | nih.gov |

| E,E-bis(2-chlorovinyl)tellurium dichloride | CHCl₃ | 10–15 atm | up to 94% | nih.gov |

Development of Catalytic Systems: Perhaps the most impactful green chemistry strategy is the shift from stoichiometric reagents to catalytic systems. This compound serves as a crucial precursor for a wide range of organotellurium compounds that can act as catalysts. nih.gov By employing a tellurium compound as a catalyst, a small amount can facilitate a large number of chemical transformations, thereby drastically reducing the amount of tellurium waste generated per unit of product. chemrxiv.org Research into chiral organotellurium catalysts, for instance, has demonstrated their remarkable activity in reactions like enantioselective Michael additions. chemrxiv.org While TeCl₄ itself is not always the direct catalyst, its role as the primary starting material for more complex catalytic species is fundamental to this green approach. The development of such catalytic cycles minimizes tellurium-containing byproducts and represents a major step toward sustainable chemical synthesis. chemrxiv.org

Future Research Directions and Emerging Trends

Integration with Advanced Manufacturing Techniques for Tellurium-Based Materials

Tellurium tetrachloride is a critical precursor for the synthesis of various tellurium-containing materials, which are integral to the semiconductor and electronics industries. wikipedia.org The future integration of TeCl₄ with advanced manufacturing techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapour Deposition (MOCVD) is a promising avenue for creating high-purity, ultra-thin films with precisely controlled properties. acs.orggoogle.com

Solution Atomic Layer Deposition (sALD) represents a significant advancement, allowing for the deposition of elemental tellurium films at ambient temperatures. acs.org This technique utilizes TeCl₄ and a secondary precursor, such as bis(triethylsilyl)-telluride, to grow crystalline films, which is particularly advantageous for heat-sensitive substrates. acs.org The use of TeCl₄ as a precursor is also being explored for the fabrication of various tellurium-containing films, including elemental tellurium, tellurium oxide, and germanium antimony telluride, through sequential or simultaneous exposure methods. google.com Furthermore, organotellurium compounds derived from TeCl₄ are valuable as source materials for MOCVD processes used to produce semiconductor films like mercury cadmium telluride. google.com

| Technique | Role of TeCl₄ | Resulting Material | Potential Applications |

|---|---|---|---|

| Solution Atomic Layer Deposition (sALD) | Primary Precursor | Crystalline Tellurium Thin Films | Electronics, Heat-sensitive Devices |

| Atomic Layer Deposition (ALD) | Precursor | Tellurium-containing films (e.g., Te, TeO₂, GST) | Phase-change memory, Thermoelectrics |

| Metal-Organic Chemical Vapour Deposition (MOCVD) | Source for Organotellurium Precursors | Semiconductor Films (e.g., HgCdTe) | Infrared Detectors, Photovoltaics |

| Electrochemical Deposition | Electrolyte Component | Tellurium and Bismuth Telluride Films | Thermoelectric Devices |

Exploration of Novel Reactivity Pathways for this compound

This compound serves as a versatile reagent and a gateway to high-valent organotellurium compounds. wikipedia.org Its electrophilic nature enables a variety of reactions, particularly additions to unsaturated carbon-carbon bonds. wikipedia.orgwikipedia.org Future research is focused on uncovering new reaction pathways and leveraging its unique reactivity for complex molecular synthesis.

A key area of exploration is the stereochemistry of TeCl₄ addition to alkynes. While the reaction typically proceeds via syn-addition with substituted acetylenes, it follows an anti-addition pathway with unsubstituted acetylene (B1199291), a rare and mechanistically interesting phenomenon. nih.govresearchgate.net This divergent reactivity allows for the stereospecific synthesis of novel E- and Z-chlorovinyltellurium compounds, which are valuable synthons in organic chemistry. nih.gov

This compound also participates in double-electrophilic cyclization reactions to form tellurium-containing heterocycles like tellurophenes. wikipedia.orguzhnu.edu.ua For instance, it reacts with butadiene to produce 2,5-dihydrotellurophene (B14442925) 1,1-dichloride. uzhnu.edu.ua Another novel pathway involves the reaction of TeCl₄ with ketone hydrazones, which yields divinyl tellurides. rsc.org These reactions highlight the potential for discovering new methods to construct complex molecular architectures.

| Reaction Type | Substrate | Key Features | Product(s) | Yield |

|---|---|---|---|---|

| Electrophilic Addition | Unsubstituted Acetylene | Stereospecific anti-addition | E-2-chlorovinyltellurium trichloride (B1173362), E,E-bis(2-chlorovinyl)tellurium dichloride | Up to 72-94% nih.gov |

| Electrophilic Addition | Substituted Acetylenes | Stereospecific syn-addition | Z-2-chlorovinyltellurium trichlorides | Varies nih.gov |

| Cycloaddition | Butadiene | Forms a five-membered heterocycle | 2,5-dihydrotellurophene 1,1-dichloride | Up to 95% uzhnu.edu.ua |

| Double-Electrophilic Cyclization | 2-(phenylethynyl)phenyl sulfide | Acts as a bis-electrophile | Dibenzo[b]thiophenyl telluride | 68% uzhnu.edu.ua |

| Reaction with Hydrazones | Acetophenone hydrazones | Forms C=C bonds and C-Te bonds | Divinyl tellurides | Good yields rsc.org |

Computational Design and Predictive Modeling of New this compound-Derived Compounds and Materials

Computational chemistry and materials science are powerful tools for accelerating the discovery and design of new materials. The application of methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) is an emerging trend for predicting the properties of tellurium-based compounds. mdpi.comresearchgate.net While direct computational studies on TeCl₄ derivatives are still nascent, methodologies applied to elemental tellurium and other tellurium compounds provide a clear roadmap for future research.

First-principles calculations and evolutionary algorithms have been successfully used to predict new, stable two-dimensional allotropes of tellurium (tellurene) with promising semiconducting and transport properties. rsc.org DFT has also been employed to investigate the evolution of electronic and optical properties in tellurene as a function of the number of layers, providing insights crucial for optoelectronic applications. mdpi.comnih.gov These computational approaches can be extended to model the structure, stability, and electronic behavior of novel compounds derived from this compound. By simulating reaction pathways and predicting the properties of yet-to-be-synthesized molecules and materials, computational design can guide experimental efforts, saving time and resources.

| Computational Method | Predicted Properties | Potential Application for TeCl₄ Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Geometric structure, electronic band structure, stability, phonon dispersion | Predicting stable crystal structures of new organotellurium compounds and their semiconducting properties. |

| Time-Dependent DFT (TDDFT) | Excited state energies, absorption/emission wavelengths | Designing new materials for optoelectronics and photovoltaics with tailored optical properties. |

| Evolutionary Algorithms | Novel, thermodynamically stable crystal structures | Discovering new, stable allotropes or compositions of tellurium-based materials derived from TeCl₄. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets | Screening potential TeCl₄-derived compounds for pharmaceutical applications. researchgate.net |

Expanding the Catalytic Scope of this compound in Sustainable Organic Synthesis

This compound has been identified as a catalyst for certain organic reactions, and there is growing interest in expanding its applications, particularly within the framework of green and sustainable chemistry. nih.gov Its ability to act as a Lewis acid and a potential free-radical initiator opens up possibilities for its use in a wider range of chemical transformations. google.com

Currently, TeCl₄ is known to be an effective catalyst for Knoevenagel condensations, a fundamental carbon-carbon bond-forming reaction, involving aldehydes and active methylene (B1212753) compounds. utexas.edu The future direction lies in exploring its catalytic activity for other important reactions such as aldol-type reactions, Claisen condensations, and Friedel-Crafts alkylations and acylations. kwansei.ac.jp The development of TeCl₄-catalyzed reactions that can be performed under milder conditions, in greener solvents, or even in solvent-free systems would represent a significant step towards more sustainable chemical manufacturing. Furthermore, leveraging electrochemical methods to synthesize tellurium-containing compounds aligns with green chemistry principles by reducing waste and using electricity as a clean reagent. rsc.org

| Reaction Type | Status | Substrates | Sustainable Aspect |

|---|---|---|---|

| Knoevenagel Condensation | Established utexas.edu | Aldehydes, Active Methylene Compounds | Efficient C-C bond formation. |

| Polymerization | Potential google.com | Monomers (e.g., alkenes) | Potential as a free-radical initiator. |

| Aldol/Claisen Condensation | Exploratory | Carbonyl Compounds | Potential for atom-economical C-C bond formation under Lewis acid catalysis. |

| Friedel-Crafts Reactions | Exploratory | Arenes, Alkyl/Acyl Halides | Potential alternative to traditional Lewis acid catalysts. |

Q & A

Q. What are the recommended safety protocols for handling tellurium tetrachloride in laboratory settings?

this compound (TeCl₄) requires stringent safety measures due to its corrosive and toxic nature. Key protocols include:

- Personal Protective Equipment (PPE): Wear a full-face shield, chemically resistant gloves (inspected before use), and a full-body protective suit .

- Respiratory Protection: Use NIOSH-approved N100 or EN 143 P3 respirators if engineering controls (e.g., fume hoods) are insufficient .

- Containment and Disposal: Avoid dust generation; use closed containers for waste. Dispose via licensed chemical incineration with afterburners and scrubbers .

- First Aid: Immediate flushing with water for eye/skin exposure and medical consultation for inhalation/ingestion .

Q. How can researchers synthesize this compound, and what are the critical parameters to control during synthesis?

TeCl₄ is typically synthesized by direct chlorination of tellurium metal. Critical parameters include:

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

Key properties include:

- Physical State: Crystalline solid (reported colors vary: white, yellow, green, or black, depending on purity and synthesis conditions) .

- Thermal Behavior: Sublimes at 200°C under reduced pressure (0.1 mmHg) and melts at 224°C .

- Reactivity: Reacts violently with water, forming HCl and TeO₂; ionic dissociation in molten state (TeCl₃⁺ and Te₂Cl₁₀²⁻ ions) .

- Density: 3.26 g/cm³ .

Advanced Research Questions

Q. How does this compound function as a Lewis acid catalyst in organic synthesis reactions?

TeCl₄ acts as a strong Lewis acid due to its electron-deficient tellurium center, facilitating reactions such as:

- Alcohol to Alkyl Chloride Conversion: Coordinates with alcohol oxygen, enabling nucleophilic substitution by chloride ions .

- Aromatic Alkylation: Activates alkylating agents via complexation, enhancing electrophilic substitution in aromatic systems .

- Stereospecific Additions: Reacts with acetylene to form E-2-chlorovinyltellurium trichloride, demonstrating regioselectivity under controlled conditions (e.g., CCl₄ solvent, atmospheric pressure) .

Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

Advanced characterization methods include:

- Single-Crystal X-Ray Diffraction (SCXRD): Resolves TeCl₄’s trigonal bipyramidal geometry and secondary Te–Cl bonding interactions in crystalline phases .

- Vapor Pressure Measurements: Determines sublimation thermodynamics (e.g., enthalpy changes) using manometric techniques .

- Spectroscopy: Raman and IR spectroscopy identify vibrational modes of Te–Cl bonds, while NMR (¹H, ¹³C) tracks reaction intermediates in organic syntheses .

Q. How can discrepancies in reported thermodynamic data for this compound be resolved?

Discrepancies (e.g., melting points, color variations) arise from synthesis conditions and impurities. Mitigation strategies include:

- Standardized Synthesis Protocols: Use high-purity reagents and controlled atmospheres to minimize side products .

- Cross-Validation: Compare data from multiple techniques (e.g., differential scanning calorimetry for melting points, elemental analysis for stoichiometry) .

- Literature Review: Prioritize peer-reviewed studies (e.g., NIST data) over non-academic sources .

Methodological Guidance for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.